

L-Tyrosine-3,5-13C2 CAS number and supplier information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-Tyrosine-3,5-13C2

Cat. No.: B12425889

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L-Tyrosine-3,5-13C2: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of **L-Tyrosine-3,5-13C2**, a stable isotope-labeled amino acid crucial for a range of research applications. This document details its chemical properties, supplier information, and its application in metabolic and signaling pathway research.

Core Compound Information

L-Tyrosine-3,5-13C2 is a non-essential amino acid in which the carbon atoms at the 3 and 5 positions of the phenol ring are replaced with the heavy isotope ^{13}C . This labeling makes it a valuable tracer for in vivo and in vitro studies of protein metabolism, neurotransmitter synthesis, and enzyme kinetics.

Chemical and Physical Properties

Property	Value	Reference
CAS Number (Labeled)	70479-98-0	[1] [2] [3] [4]
CAS Number (Unlabeled)	60-18-4	[1]
Molecular Formula	HO*C ₂ C ₄ H ₄ CH ₂ (NH ₂)COOH	
Molecular Weight	183.17 g/mol	
Synonyms	(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid	
Purity	95-99% (Cambridge Isotope Laboratories, Inc.), 99.43% (MedChemExpress)	
Storage Temperature	Room temperature, away from light and moisture.	

Supplier Information

Supplier	Product Number	Purity	Additional Notes
Cambridge Isotope Laboratories, Inc. (CIL)	CLM-623	95-99%	
MedChemExpress	HY-N0473S6	99.43%	
DC Chemicals Limited	-	-	Listed on Chemsrsc
Shanghai Nianxing Industrial Co., Ltd.	-	-	Listed on Chemsrsc

Applications in Research

L-Tyrosine-3,5-13C2 is primarily utilized in research areas such as biomolecular NMR, metabolism, metabolomics, and proteomics. Its use as a tracer allows for the quantitative analysis of metabolic pathways and fluxes.

Experimental Protocols

Whole-Body Tyrosine Oxidation and Phenylalanine Hydroxylation Study

This protocol is adapted from a study determining aromatic amino acid requirements in adults.

Objective: To determine the rates of whole-body tyrosine oxidation and phenylalanine hydroxylation.

Methodology:

- **Dietary Control:** For six days prior to the tracer study, subjects are maintained on a diet with a specific, controlled intake of phenylalanine and a low intake of tyrosine, supplied as an L-amino acid mixture.
- **Tracer Administration:** A primed, constant oral infusion of L-[1-¹³C]tyrosine and L-[3,3-²H₂]phenylalanine is administered continuously for 24 hours. This period is divided into 12 hours of fasting followed by 12 hours of feeding.
- **Sample Collection:** Blood and expired air samples are collected at regular intervals to measure isotopic enrichment.
- **Analysis:** Isotopic enrichment in plasma amino acids and expired CO₂ is determined using mass spectrometry. These measurements are used to calculate the rates of tyrosine oxidation and phenylalanine hydroxylation.

In Vivo Catecholamine Metabolism and Efflux Analysis

This protocol is based on a study investigating the effects of L-Tyrosine on catecholamine levels in the brain.

Objective: To measure the effect of increased L-Tyrosine availability on catecholamine synthesis and release.

Methodology:

- **Animal Model:** The experiment is conducted on rats.

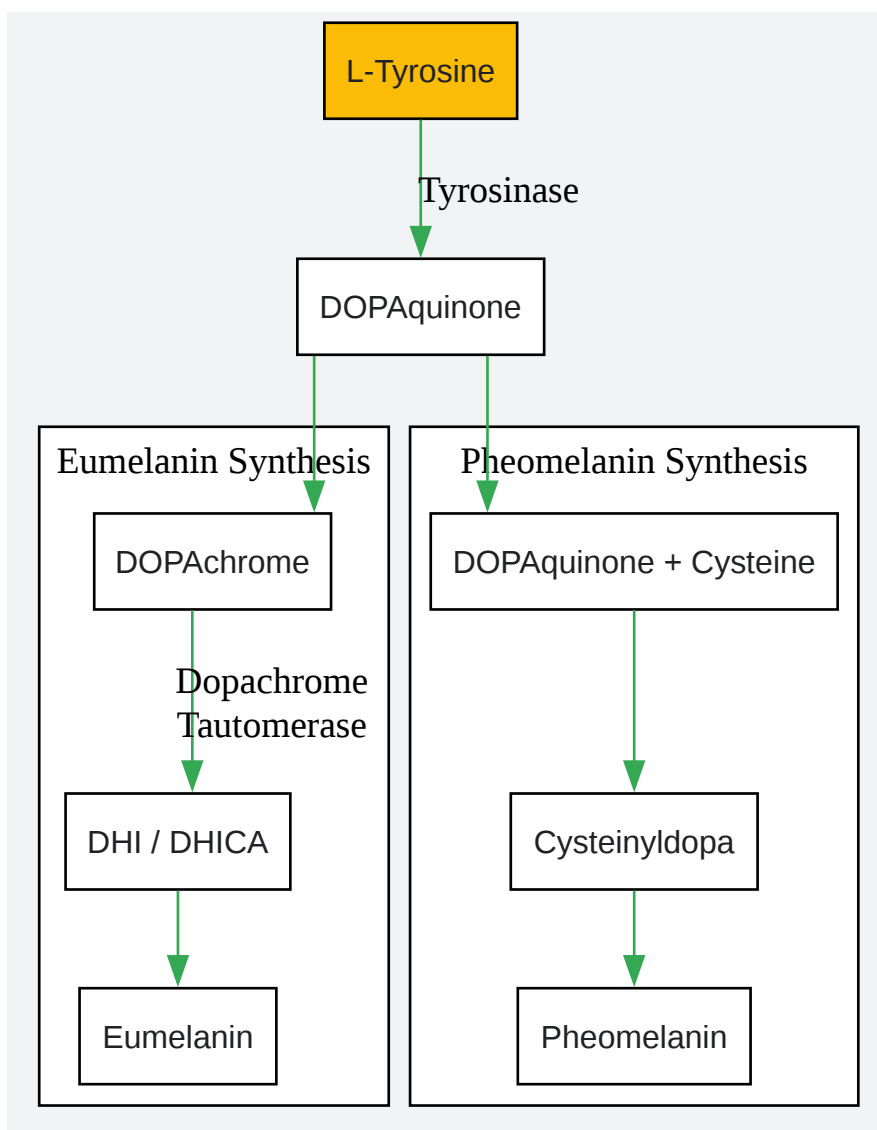
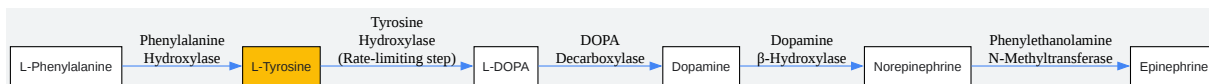
- **Reverse Microdialysis:** A microdialysis probe is inserted into the brain region of interest (e.g., medial prefrontal cortex or striatum). L-Tyrosine (in various concentrations) is administered directly into the brain tissue via the dialysis probe.
- **Dialysate Collection:** Dialysate samples are collected at regular intervals to measure extracellular levels of dopamine (DA), norepinephrine (NE), and their metabolites (DOPAC, HVA, MHPG).
- **Analysis:** The collected dialysate is analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD). The electrode potential is set to an optimal voltage for the detection of catecholamines and their metabolites.

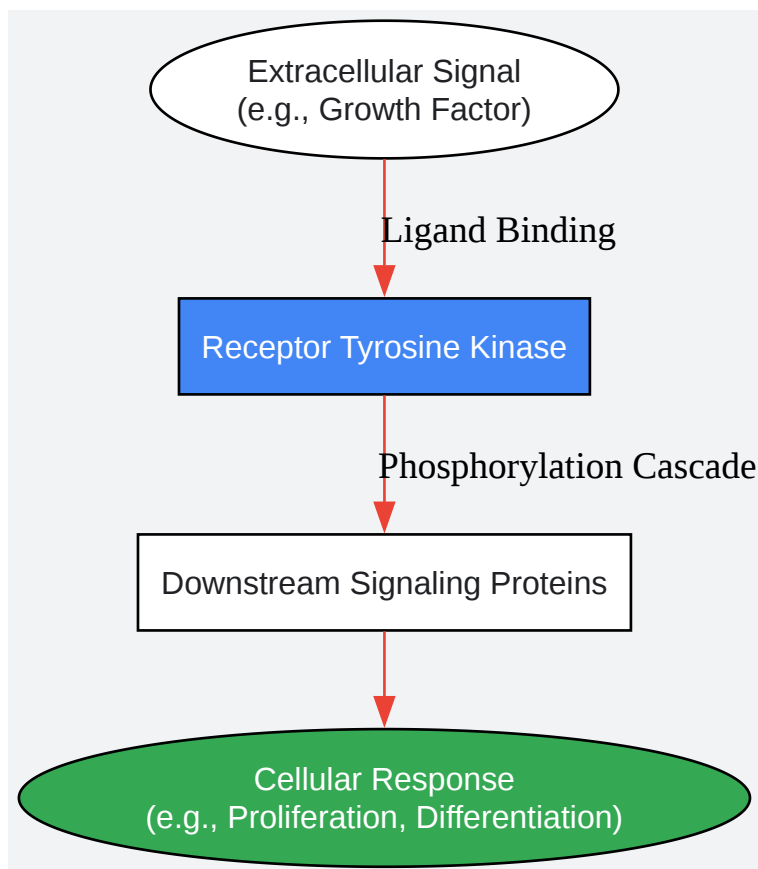
Signaling Pathways Involving L-Tyrosine

L-Tyrosine is a critical precursor for the synthesis of several key biological molecules, including neurotransmitters and pigments. Its metabolism is central to several important signaling pathways.

Catecholamine Synthesis Pathway

L-Tyrosine is the initial substrate for the synthesis of catecholamines, a group of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. This pathway is crucial for regulating mood, attention, and stress responses.





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References

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- To cite this document: BenchChem. [L-Tyrosine-3,5-13C2 CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12425889#l-tyrosine-3-5-13c2-cas-number-and-supplier-information\]](https://www.benchchem.com/product/b12425889#l-tyrosine-3-5-13c2-cas-number-and-supplier-information)

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